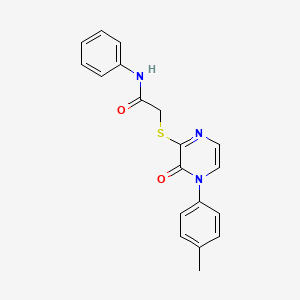![molecular formula C16H21N5 B2486231 N-isobutyl-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine CAS No. 899389-11-8](/img/structure/B2486231.png)
N-isobutyl-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines involves cyclocondensation reactions, starting from 3-amine-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine with ethyl malonates and α-acetyl-γ-butyrlolactone. Subsequent reactions with POCl3 and NaN3 yield dichloro- and diazido- derivatives. Tetraheterocyclic systems can be formed by cyclization with primary amines (El-Essawy, 2010).
Molecular Structure Analysis
The molecular structure of pyrazolo and pyrimidine derivatives has been characterized by various spectroscopic methods including FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and X-ray crystallography. These analyses reveal the in-plane orientation of N–H of the amine group with the aromatic ring and a distorted second plane formed by the aminomethyl chain (Titi et al., 2020).
Chemical Reactions and Properties
Pyrazolo[3,4-d]pyrimidine and related derivatives undergo various chemical reactions, including condensation and cyclization, to yield novel compounds. These reactions are pivotal for creating compounds with potential antibacterial and antitumor properties. For instance, specific derivatives have shown promising results as antibacterial agents and in vitro antitumor screening (Hassaneen et al., 2019).
Physical Properties Analysis
The synthesis and structural features of these compounds, explored through X-ray crystallography, provide insights into their physical properties. Theoretical calculations on physical and chemical properties using Petra, Osiris, & Molinspiration (POM) programs have confirmed the experimental data, offering a comprehensive understanding of their behavior and potential applications (Titi et al., 2020).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Researchers have been focused on synthesizing new pyridopyrazolopyrimidine derivatives due to their potential biological activities and applications in material science. One study involved the synthesis of tetraheterocyclic systems by cyclocondensation of aminopyrazolopyridine with various reagents, followed by reactions leading to dichloro- and diazido- derivatives, aiming to explore the chemical properties and potential applications of these compounds (El-Essawy, 2010).
Biological Activities and Pharmacological Potential
The exploration of biological activities is a significant aspect of the research on pyridopyrazolopyrimidine derivatives. Studies have demonstrated the antimicrobial, antifungal, and antibacterial potential of these compounds. For instance, a research investigation on pyrazole derivatives identified pharmacophore sites with antitumor, antifungal, and antibacterial activities, suggesting these compounds' potential in developing new therapeutic agents (Titi et al., 2020). Another study synthesized novel pyrazolopyrimidine derivatives and evaluated their cytotoxicity, antimicrobial activity, and docking simulation, indicating promising antibacterial agents and in vitro antitumor screening potential (Hassaneen et al., 2019).
Enzyme Inhibition and Potential Therapeutic Uses
Research on pyrazolopyrimidine derivatives also includes evaluating their enzyme inhibition properties, which could lead to potential therapeutic applications. A study on the synthesis of N-alkylated pyrazolopyrimidine analogs and their evaluation for acetylcholinesterase and carbonic anhydrase inhibition properties found that these compounds exhibit a broad spectrum of biological activity, highlighting their potential as pharmacological studies' building blocks (Aydin et al., 2021).
Antimicrobial and Insecticidal Activities
Additionally, the synthesis of pyrimidine-linked pyrazole heterocyclics and their evaluation for insecticidal and antibacterial potential represent another avenue of research. These compounds were tested against Pseudococcidae insects and selected microorganisms, showing promising results that contribute to the field of agricultural chemistry and microbial resistance (Deohate & Palaspagar, 2020).
Propiedades
IUPAC Name |
4,11,13-trimethyl-N-(2-methylpropyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5/c1-9(2)8-17-13-7-12(5)19-16-14-10(3)6-11(4)18-15(14)20-21(13)16/h6-7,9,17H,8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBZDVUVDBVRTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)NCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isobutyl-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine](/img/structure/B2486150.png)
![11-Methyl-12-(prop-2-en-1-yl)-13-{[(pyridin-2-yl)methyl]amino}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2486152.png)
![3-heptyl-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2486154.png)
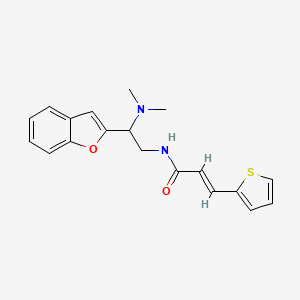
![[(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid](/img/structure/B2486156.png)

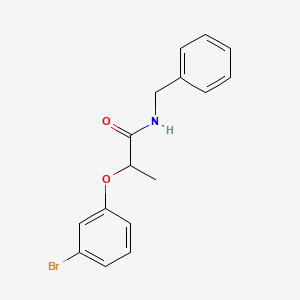
![5-Bromo-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine](/img/structure/B2486161.png)
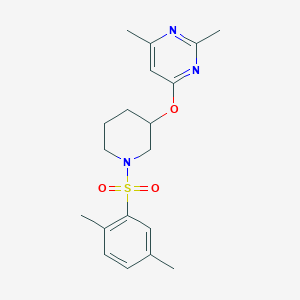
![(7,7-Difluoro-3-azabicyclo[4.1.0]heptan-6-yl)methanol;hydrochloride](/img/structure/B2486167.png)
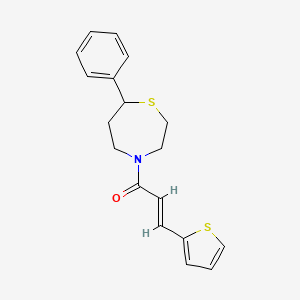
![3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2486169.png)
![(Z)-2,4-dimethoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2486170.png)
